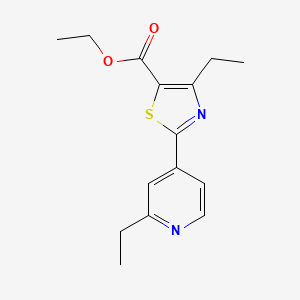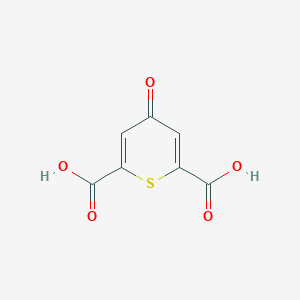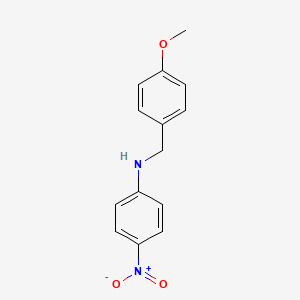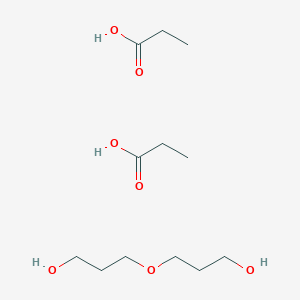![molecular formula C36H48N2O B12547391 N-{4-[2-(Quinolin-2-YL)ethenyl]phenyl}nonadec-2-enamide CAS No. 143252-47-5](/img/structure/B12547391.png)
N-{4-[2-(Quinolin-2-YL)ethenyl]phenyl}nonadec-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{4-[2-(Quinolin-2-YL)ethenyl]phenyl}nonadec-2-enamide is a chemical compound with the molecular formula C36H48N2O. This compound is known for its unique structure, which includes a quinoline moiety, a phenyl group, and a long-chain nonadec-2-enamide. The presence of the quinoline ring makes it a compound of interest in various fields, including medicinal chemistry and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[2-(Quinolin-2-YL)ethenyl]phenyl}nonadec-2-enamide typically involves multiple steps:
Quinoline Synthesis: The quinoline moiety can be synthesized using classical methods such as the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent.
Formation of the Ethenyl Linker: The quinoline derivative is then reacted with a suitable aldehyde to form the ethenyl linker through a condensation reaction.
Coupling with Phenyl Group: The resulting intermediate is coupled with a phenyl derivative using a palladium-catalyzed cross-coupling reaction.
Attachment of Nonadec-2-enamide: Finally, the phenyl-quinoline intermediate is reacted with nonadec-2-enamide under amide bond-forming conditions, typically using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and scalability. This includes the use of continuous flow reactors for better control of reaction conditions and the use of green chemistry principles to minimize waste and environmental impact.
化学反応の分析
Types of Reactions
N-{4-[2-(Quinolin-2-YL)ethenyl]phenyl}nonadec-2-enamide can undergo various chemical reactions, including:
Oxidation: The quinoline moiety can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: The ethenyl linker can be reduced to an ethyl linker using hydrogenation catalysts such as palladium on carbon.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions with reagents like bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Bromine in acetic acid for bromination; nitric acid for nitration.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Ethyl-substituted derivatives.
Substitution: Brominated or nitrated phenyl derivatives.
科学的研究の応用
N-{4-[2-(Quinolin-2-YL)ethenyl]phenyl}nonadec-2-enamide has several scientific research applications:
Medicinal Chemistry: The compound’s quinoline moiety makes it a potential candidate for developing antimalarial, antimicrobial, and anticancer agents.
Materials Science: Its unique structure can be utilized in the design of organic semiconductors and light-emitting diodes.
Biological Studies: The compound can be used to study the interaction of quinoline derivatives with biological targets, such as enzymes and receptors.
Industrial Applications: It can be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of N-{4-[2-(Quinolin-2-YL)ethenyl]phenyl}nonadec-2-enamide is primarily attributed to its quinoline moiety. Quinoline derivatives are known to interact with various molecular targets, including:
DNA Gyrase and Topoisomerase IV: Inhibition of these enzymes can lead to antibacterial activity.
Kinases: Inhibition of specific kinases can result in anticancer activity.
Receptors: Binding to specific receptors can modulate biological pathways, leading to therapeutic effects.
類似化合物との比較
Similar Compounds
Quinoline: The parent compound with a simpler structure.
Chloroquine: A well-known antimalarial drug with a quinoline moiety.
Quinacrine: Another antimalarial and anticancer agent with a similar structure.
Uniqueness
N-{4-[2-(Quinolin-2-YL)ethenyl]phenyl}nonadec-2-enamide is unique due to its long-chain nonadec-2-enamide, which can impart different physicochemical properties compared to simpler quinoline derivatives. This uniqueness can be exploited in designing new materials and drugs with improved efficacy and selectivity.
特性
CAS番号 |
143252-47-5 |
|---|---|
分子式 |
C36H48N2O |
分子量 |
524.8 g/mol |
IUPAC名 |
N-[4-(2-quinolin-2-ylethenyl)phenyl]nonadec-2-enamide |
InChI |
InChI=1S/C36H48N2O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22-36(39)38-34-28-24-31(25-29-34)23-27-33-30-26-32-20-18-19-21-35(32)37-33/h17-30H,2-16H2,1H3,(H,38,39) |
InChIキー |
KFGNMQVSGGFAHU-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCCC=CC(=O)NC1=CC=C(C=C1)C=CC2=NC3=CC=CC=C3C=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,7-Dimethyl-5-phenylpyrimido[4,5-d]pyrimidin-4-amine](/img/structure/B12547315.png)





![1-[4-(Benzyloxy)phenyl]-1-hydroxy-5-phenylpentan-3-one](/img/structure/B12547364.png)
![3-{[(Pyridin-4-yl)methyl]sulfanyl}benzoic acid](/img/structure/B12547376.png)

![1,2-Ethanediamine, N,N-diethyl-N'-[7-(trifluoromethyl)-4-quinolinyl]-](/img/structure/B12547388.png)
![2-[(Thiomorpholin-4-yl)sulfanyl]-1,3-benzoxazole](/img/structure/B12547396.png)



